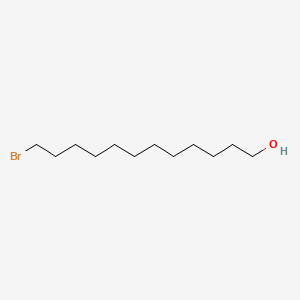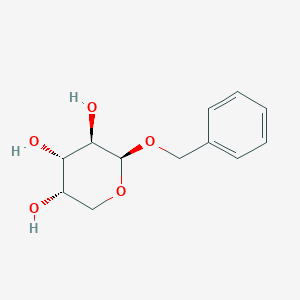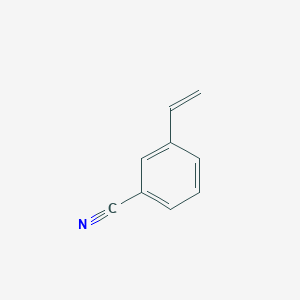
12-Bromo-1-dodecanol
Vue d'ensemble
Description
Le 12-Bromo-1-dodécanol est un composé organique de formule moléculaire C12H25BrO. Il s'agit d'un alcool primaire avec un atome de brome lié au 12e carbone d'une chaîne dodécane. Ce composé est connu pour son utilisation dans diverses réactions chimiques et applications en recherche scientifique .
Mécanisme D'action
Target of Action
It is known that this compound belongs to the class of organic compounds known as primary alcohols . These compounds comprise the primary alcohol functional group, with the general structure RCOH (R=alkyl, aryl) .
Mode of Action
It is suggested that like other longer-chain alcohols, 12-bromo-1-dodecanol probably affects cell membranes in an unspecific manner due to its hydrophilic and lipophilic properties .
Biochemical Pathways
It is known that this compound can induce photoisomerization in some azobenzene-containing polymers, resulting in reversible solid-to-liquid transitions .
Result of Action
It is known that this compound can induce photoisomerization in some azobenzene-containing polymers, resulting in reversible solid-to-liquid transitions . This property enables photoinduced healing and processing of these polymers with high spatiotemporal resolution .
Action Environment
No special environmental precautions are required for this compound .
Analyse Biochimique
Biochemical Properties
12-Bromo-1-dodecanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acyl-ACP/acyl-CoA reductase, an enzyme involved in fatty acid metabolism . The interaction between this compound and this enzyme can modulate the enzyme’s activity, impacting the overall metabolic flux.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in lipid metabolism, thereby altering cellular lipid profiles . Additionally, it has been found to impact cell signaling pathways related to stress responses and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to proteins and enzymes, leading to either inhibition or activation of their functions. For example, the binding of this compound to chemosensory proteins in insects has been shown to induce conformational changes, facilitating the transport of hydrophobic chemicals . This binding interaction is crucial for the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under controlled conditions, but its degradation products can have distinct biochemical activities . Long-term exposure to this compound in in vitro studies has shown sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound has been observed to modulate metabolic pathways without causing significant toxicity . At higher dosages, this compound can induce adverse effects, including hepatotoxicity and disruptions in lipid metabolism. These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-ACP/acyl-CoA reductase and thioesterase, influencing the synthesis and degradation of fatty acids . These interactions can alter metabolic flux and impact the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. It has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and lipid droplets . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The activity of this compound is thus closely linked to its subcellular distribution.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 12-Bromo-1-dodécanol peut être synthétisé par bromation du 1-dodécanol. Une méthode courante implique la réaction du 1-dodécanol avec de l'acide bromhydrique (HBr) en présence d'un solvant comme le toluène. Le mélange réactionnel est chauffé sous reflux pendant plusieurs heures pour assurer une bromation complète .
Méthodes de production industrielle : En milieu industriel, la production de 12-Bromo-1-dodécanol implique souvent des procédés de bromation à grande échelle. Les conditions de réaction sont optimisées pour obtenir des rendements et une pureté élevés. Le produit est ensuite purifié par des techniques telles que la distillation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : Le 12-Bromo-1-dodécanol subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que les ions hydroxyde, pour former le 1-dodécanol.
Réactions d'oxydation : Le groupe alcool primaire peut être oxydé pour former l'aldéhyde ou l'acide carboxylique correspondant.
Réactions de réduction : L'atome de brome peut être réduit pour former le 1-dodécanol.
Réactifs et conditions courants :
Substitution : Hydroxyde de sodium (NaOH) en solution aqueuse ou alcoolique.
Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.
Réduction : Hydrure de lithium aluminium (LiAlH4) ou borohydrure de sodium (NaBH4).
Principaux produits :
Substitution : 1-Dodécanol.
Oxydation : 1-Dodécanal (aldéhyde) ou acide dodécanoïque (acide carboxylique).
Réduction : 1-Dodécanol.
Applications De Recherche Scientifique
Le 12-Bromo-1-dodécanol a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques, y compris des tensioactifs et des polymères.
Biologie : Il sert de bloc de construction pour la synthèse de molécules biologiquement actives.
Médecine : Il est utilisé dans le développement de produits pharmaceutiques et de systèmes d'administration de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité
5. Mécanisme d'action
Le mécanisme d'action du 12-Bromo-1-dodécanol implique sa réactivité en tant qu'alcool primaire et composé bromé. L'atome de brome peut participer à des réactions de substitution nucléophile, tandis que le groupe hydroxyle peut subir une oxydation ou une réduction. Ces réactions permettent au composé d'interagir avec diverses cibles moléculaires et voies, ce qui en fait un réactif polyvalent en synthèse chimique .
Composés similaires :
1-Bromo-12-dodécène : Structure similaire mais avec une double liaison.
12-Chloro-1-dodécanol : Structure similaire mais avec un atome de chlore au lieu du brome.
1-Dodécanol : Ne possède pas l'atome de brome.
Unicité : Le 12-Bromo-1-dodécanol est unique en raison de la présence d'un atome de brome et d'un groupe hydroxyle sur une longue chaîne carbonée. Cette combinaison lui permet de participer à une variété de réactions chimiques, ce qui en fait un composé précieux en chimie synthétique .
Comparaison Avec Des Composés Similaires
1-Bromo-12-dodecene: Similar structure but with a double bond.
12-Chloro-1-dodecanol: Similar structure but with a chlorine atom instead of bromine.
1-Dodecanol: Lacks the bromine atom.
Uniqueness: 12-Bromo-1-dodecanol is unique due to the presence of both a bromine atom and a hydroxyl group on a long carbon chain. This combination allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry .
Propriétés
IUPAC Name |
12-bromododecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIDMJNTHJYVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049273 | |
| Record name | 12-Bromo-1-dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3344-77-2 | |
| Record name | 12-Bromo-1-dodecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3344-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Bromo-1-dodecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Bromo-1-dodecanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02619 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 12-Bromo-1-dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-BROMO-1-DODECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7CYF0086V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 12-Bromo-1-dodecanol in the presented research?
A1: this compound serves as a key starting material in the synthesis of complex molecules. Specifically, it plays a crucial role in synthesizing the ceramide sex pheromone [(2S,2′R,3S,4R)-2-(2′-hydroxy-21′-methyldocosanoylamino)-1,3,4-pentadecanetriol] found in the female hair crab (Erimacrus isenbeckii) [, ].
Q2: Is there a more efficient method for synthesizing this compound?
A2: Yes, recent research [] highlights a novel approach for synthesizing this compound and similar bromoalkanols. This method utilizes microwave irradiation and focuses on the monobromination of diols with aqueous hydrobromic acid (HBr) in toluene. This technique offers advantages in terms of yield and selectivity compared to traditional methods.
Q3: Can you provide the structural characterization data for this compound?
A3: While the provided research abstracts don't explicitly state the molecular formula and weight of this compound, these can be easily deduced.
Q4: Are there alternative synthetic routes to the ceramide sex pheromone that don't rely on this compound?
A4: The provided research focuses solely on a synthesis utilizing this compound [, ]. Exploring alternative synthetic pathways would require a broader literature search on the target ceramide molecule. Different starting materials and synthetic strategies might be employed, potentially offering advantages in yield, stereoselectivity, or cost-effectiveness.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















